molecular formula C4H4CoO6 B12660348 Cobaltous tartrate CAS No. 815-80-5

Cobaltous tartrate

Cat. No.: B12660348
CAS No.: 815-80-5
M. Wt: 207.00 g/mol
InChI Key: RECCKCFXMJNLFO-ZVGUSBNCSA-L
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Description

Cobaltous tartrate (chemical formula C4H4CoO6 ) is an inorganic-organic coordination compound valued in materials science and chemistry research. It serves as a versatile precursor for the hydrothermal synthesis of nanostructured materials. Research indicates its use in creating cobalt sodium tartrate nanowires, which have smooth surfaces and narrowly distributed, adjustable diameters, making them subjects of interest for studying the properties of one-dimensional metal-organic nanomaterials . Furthermore, cobalt-tartrate complexes are integral in constructing more complex cluster-based compounds, such as those involving iron and antimony, which are explored for their potential magnetic and photocatalytic properties . The cobalt(II) ion within the compound is also known to exhibit catalytic behavior in redox reactions. For instance, it can act as a homogeneous catalyst, being oxidized to cobalt(III) by hydrogen peroxide and subsequently reduced by tartrate ions in a classic demonstration that visually illustrates catalytic principles through a color change from pink to green and back . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

815-80-5

Molecular Formula

C4H4CoO6

Molecular Weight

207.00 g/mol

IUPAC Name

cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

RECCKCFXMJNLFO-ZVGUSBNCSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .

Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Catalytic Oxidation of Tartrate Ions

Cobaltous tartrate acts as a catalyst in the oxidation of tartrate ions by hydrogen peroxide (H₂O₂). This reaction demonstrates homogeneous catalysis with vivid color changes and gas evolution .

Reaction Pathway

  • Oxidation of Co(II) to Co(III):
    Co²⁺ (pink) is oxidized by H₂O₂ to form a green Co(III)-tartrate complex:

    Co2++H2O2Co3++OH+OH\text{Co}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Co}^{3+} + \text{OH}^- + \cdot\text{OH}

    The Co³⁺ coordinates with tartrate ions, forming an intermediate complex .

  • Oxidation of Tartrate:
    The Co(III)-tartrate complex oxidizes tartrate ions (C₄H₄O₆²⁻) to CO₂ and HCOO⁻ (methanoate):

    C4H4O62+5H2O24CO2+6H2O+2OH\text{C}_4\text{H}_4\text{O}_6^{2-} + 5\text{H}_2\text{O}_2 \rightarrow 4\text{CO}_2 + 6\text{H}_2\text{O} + 2\text{OH}^-

    Gas evolution (CO₂ and O₂) occurs vigorously .

  • Regeneration of Co(II):
    The Co(III) complex is reduced back to Co²⁺, restoring the pink color:

    Co3++C4H4O62Co2++oxidation products\text{Co}^{3+} + \text{C}_4\text{H}_4\text{O}_6^{2-} \rightarrow \text{Co}^{2+} + \text{oxidation products}

Key Observations:

  • Color transitions: Pink (Co²⁺) → Green (Co³⁺ complex) → Pink (Co²⁺) .

  • Catalytic efficiency: Reaction rate increases by ~100× with Co²⁺ .

Thermal Decomposition

This compound undergoes thermal decomposition to form cobalt oxides and alloys. Studies using TGA and XRD reveal the following steps :

Decomposition Stages

| Temp

Scientific Research Applications

Material Science Applications

1.1 Crystal Growth and Characterization

Cobaltous tartrate crystals have been synthesized using methods such as gel growth. The resulting crystals exhibit an orthorhombic structure confirmed by X-ray powder diffraction (XRD) analysis. The particle size is typically around 80.7 nm, as determined by scanning electron microscopy (SEM) .

1.2 Optical Properties

The optical properties of this compound are notable; it demonstrates significant absorption in the ultraviolet region at approximately 365.7 nm, making it suitable for use in UV filters . This high absorption capability suggests potential applications in optoelectronic devices, where controlling light transmission is crucial.

Table 1: Summary of Crystal Properties

PropertyValue
StructureOrthorhombic
Particle Size80.7 nm
UV Absorption Peak365.7 nm
Energy Gap1.33 eV

Pharmaceutical Applications

This compound has been investigated for its therapeutic potential. Its role in treating cognitive disorders associated with diabetes and its application in cancer treatment have been highlighted . Furthermore, it has been noted for its use in formulations aimed at managing herpes outbreaks.

Case Study: this compound in Cancer Treatment

Recent studies have explored the efficacy of this compound ions in inhibiting cancer cell growth. The mechanism involves inducing apoptosis in cancer cells, which presents a promising avenue for further research into this compound as an anticancer agent.

Environmental Applications

This compound has also been examined for its environmental applications, particularly as a photocatalyst for degrading organic pollutants under visible light . This property is crucial for developing sustainable methods to treat wastewater.

Case Study: Photocatalytic Activity of this compound

A study demonstrated that this compound could effectively degrade methylene blue dye in aqueous solutions when exposed to visible light, achieving degradation rates exceeding 90% within a few hours . This indicates its potential utility in environmental remediation efforts.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Tartrate Compounds

Structural Variations and Coordination Chemistry

Tartrate compounds exhibit structural diversity based on the cation’s charge, size, and coordination preferences:

  • Protonation States : In lanthanide-tartrate frameworks, tartrate can exist as dianionic (tartrate²⁻) or hydrogen tartrate (Htart⁻) ligands. For example, calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O ) forms stable hydrates with Ca²⁺ bound to fully deprotonated tartrate, while cobaltous tartrate may involve mixed protonation states depending on synthesis conditions .
  • Bond Lengths : Carboxylate groups in tartrate ligands show bond lengths of ~1.228 Å (C=O) and ~1.282 Å (C-O), consistent with deprotonated carboxylates. These values are critical for stabilizing coordination geometries in MOFs .
Table 1: Structural and Physical Properties of Selected Tartrate Salts
Compound Molecular Formula Solubility in Water Key Structural Features Applications
This compound CoC₄H₄O₆ Low (inferred) Co²⁺ in octahedral coordination with tartrate Laboratory reagent, catalysis
Calcium Tartrate Tetrahydrate CaC₄H₄O₆·4H₂O Low Tetrahydrate structure, Ca²⁺ in 8-coordinate geometry Rarely in biological systems (kidney stones)
Sodium Tartrate Na₂C₄H₄O₆ High Ionic Na⁺-tartrate interactions Food additive, aqueous two-phase systems (ATPS)
Magnesium Tartrate MgC₄H₄O₆ Moderate Hexahydrate common, Mg²⁺ in 6-coordinate sphere Pharmaceuticals, stabilizers

Solubility and Phase Behavior

  • Aqueous Systems : Sodium tartrate forms ATPS with polyethylene glycol (PEG), exhibiting larger tie-line slopes (STL) than sodium citrate, indicating stronger phase-separation efficiency . This compound, however, is less soluble and unlikely to form similar ATPS due to Co²⁺’s transition metal characteristics.

Orthogonality and Functional Specificity

  • Biological Recognition : Tartrate-specific inducible systems in synthetic biology are orthogonal to those for phenylglyoxylate or salicylate, highlighting tartrate’s unique ligand properties . This specificity may extend to metal-tartrate complexes in drug formulations (e.g., zolpidem tartrate ), though this compound lacks documented pharmaceutical use.
  • Thermal Stability : this compound’s thermal behavior likely differs from nickel or iron analogs due to Co²⁺’s distinct redox activity and ligand field stabilization energy.

Q & A

Q. How to address variability in this compound’s spectroscopic data across replicates?

  • Answer :
  • Precision checks : Calculate %RSD for triplicate measurements; discard outliers with Grubbs’ test (α=0.05).
  • Instrument calibration : Use NIST-traceable standards for AAS/ICP-MS.
  • Error propagation : Report uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM) .

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